N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

DFT Molecular docking Anticancer drug design

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-22-5) is a synthetic heterocyclic building block belonging to the 1,4-benzodioxane class, characterized by a 7-nitro substituent and a 6-acetamido group on the fused dioxane-phenyl ring system (molecular formula C₁₀H₁₀N₂O₅, MW 238.20). It is commercially supplied as a versatile small-molecule scaffold for medicinal chemistry and chemical biology research , with vendor-reported purity specifications ranging from 95% to ≥98%.

Molecular Formula C10H10N2O5
Molecular Weight 238.199
CAS No. 63546-22-5
Cat. No. B2900826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS63546-22-5
Molecular FormulaC10H10N2O5
Molecular Weight238.199
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCO2
InChIInChI=1S/C10H10N2O5/c1-6(13)11-7-4-9-10(17-3-2-16-9)5-8(7)12(14)15/h4-5H,2-3H2,1H3,(H,11,13)
InChIKeyQGKTYGXOBZLUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-22-5): Core Identity for Scientific Procurement


N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-22-5) is a synthetic heterocyclic building block belonging to the 1,4-benzodioxane class, characterized by a 7-nitro substituent and a 6-acetamido group on the fused dioxane-phenyl ring system (molecular formula C₁₀H₁₀N₂O₅, MW 238.20) [1]. It is commercially supplied as a versatile small-molecule scaffold for medicinal chemistry and chemical biology research , with vendor-reported purity specifications ranging from 95% to ≥98% . Its structural features—specifically the electron-withdrawing nitro group and the hydrogen-bond-capable acetamide moiety—position it as a precursor for further functionalization (e.g., nitro reduction to amine, amide hydrolysis) and as a core motif in the design of enzyme inhibitors [2].

Why N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Cannot Be Replaced by In-Class Analogs Without Quantitative Re-Validation


Although several 1,4-benzodioxane derivatives share the C₁₀H₁₀N₂O₅ formula, the precise position of the nitro and acetamido substituents on the bicyclic core fundamentally alters electronic distribution, hydrogen-bonding geometry, and metabolic susceptibility. For example, the 5-nitro positional isomer (CAS 63546-13-4) presents a different spatial arrangement of the nitro group relative to the dioxane oxygen atoms, which computational studies predict will shift HOMO-LUMO gaps and modify π-stacking interactions critical for target binding [1]. Similarly, the absence of the nitro group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide eliminates the strong electron-withdrawing effect required for certain nucleophilic aromatic substitution reactivities and enzyme-inhibitory pharmacophores . The cyanoacetamide analog (CAS 554436-87-2) introduces an additional CH₂CN moiety that alters both molecular weight (263.21 vs. 238.20) and lipophilicity, resuting in divergent pharmacokinetic profiles . Consequently, procurement decisions based solely on core scaffold similarity without verifying substituent-specific functional data risk selecting a compound with substantially different reactivity, biological target engagement, or downstream synthetic compatibility.

Quantitative Selection Evidence for N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (63546-22-5) vs. Closest Analogs


HOMO-LUMO Gap and Computed Hydrolase Inhibition Binding Energy vs. Core Scaffold 6-Nitro-2,3-dihydro-1,4-benzodioxine

Density functional theory (DFT/B3LYP/6-311++G(d,p)) calculations on the parent heterocycle 6-nitro-2,3-dihydro-1,4-benzodioxine (6N3DB) yield a HOMO-LUMO gap of 4.237 eV, with molecular docking against the hydrolase enzyme (PDB: 4K0B) showing a binding energy of −6.8 kcal/mol [1]. The acetamide-substituted derivative (target compound) is expected to exhibit a narrower HOMO-LUMO gap due to the electron-donating resonance effect of the acetamido group and enhanced hydrogen-bonding interactions with catalytic site residues (e.g., Tyr and Asp dyads), which computational models predict can contribute an additional −1.0 to −1.5 kcal/mol stabilization. Direct comparative docking data for the target compound vs. the non-acetamide scaffold are not yet published; this evidence is classified as Class-level inference. [1]

DFT Molecular docking Anticancer drug design Hydrolase inhibition

Vendor Purity Specification: 95% Minimum vs. 95% for Closest Positional Isomer

Multiple independent vendors report a minimum purity specification of 95% for N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-22-5), with one vendor (MolCore) listing NLT 98% purity . The 5-nitro positional isomer N-(6-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)acetamide (CAS 63546-13-4) is also specified at 95% purity by the same supplier class [1]. Thus, no purity-based differentiation exists between positional isomers at the specification level; however, the availability of NLT 98% grade for CAS 63546-22-5 provides a procurement advantage for applications requiring higher initial purity without additional purification.

Quality control Procurement specification Purity comparison

Antibacterial Biofilm Inhibition: Cyanoacetamide Derivative's Quantitative Efficacy Provides Class-Level Reference for Acetamide Parent

The cyanoacetamide derivative 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 554436-87-2) demonstrated 60.04% inhibition of bacterial biofilm formation against both Bacillus subtilis and Escherichia coli in vitro . While the parent acetamide compound (target compound) lacks published biofilm inhibition data, the electron-withdrawing cyano group in the derivative is expected to enhance electrophilicity and target engagement relative to the acetamide. Therefore, the target acetamide compound is predicted to exhibit biofilm inhibition that is different from (likely lower in magnitude compared to) this cyano derivative, making it a structurally relevant negative control or a scaffold for tuning electrophilicity in antibacterial SAR studies.

Antibacterial Biofilm inhibition B. subtilis E. coli

Synthesis and Biofilm Data for 1,4-Benzodioxin-6-yl Sulfonamides Confirm Scaffold Relevance for Antibacterial Drug Design

A series of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized and tested for biofilm inhibition against E. coli and B. subtilis, with derivatives 5f and 5e displaying suitable inhibitory action and docile cytotoxicity [1]. These sulfonamide derivatives incorporate the same 1,4-benzodioxin core as the target compound but substitute the 6-acetamido-7-nitro pattern with a 6-sulfonamido-4-nitrobenzene pattern. This study validates that the 1,4-benzodioxin core is a productive scaffold for antibacterial drug discovery and that subtle changes in the 6-position substituent (acetamide vs. sulfonamide) critically modulate bioactivity, reinforcing the necessity of specifying the exact acetamide derivative (target compound) for structure-activity relationship (SAR) studies. [1]

Antibacterial Biofilm Sulfonamide Cytotoxicity

Procurement Lead Time and Minimum Order Comparison: Target Compound vs. Cyanoacetamide Analog

Biosynth lists N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (target compound) with a lead time of 3–4 weeks and pricing of $660/100 mg and $2,100/1 g . In contrast, the cyanoacetamide analog (CAS 554436-87-2) is available from Fluorochem with standard stock availability and economy shipping , suggesting potentially shorter lead times for the cyano derivative. Both compounds serve overlapping medicinal chemistry roles; however, the target compound's longer lead time necessitates advance procurement planning, which may be justified by its distinct acetamide functional group for amide coupling or hydrolysis applications not achievable with the cyano derivative.

Procurement Lead time Cost Availability

Stability and Safety Classification: Non-Hazardous Transport vs. Class-Level Stability Concerns of Benzodioxanes

AKSci classifies N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide as "Not hazardous material" for DOT/IATA transport and recommends long-term storage in a cool, dry place . In contrast, the cyanoacetamide analog (CAS 554436-87-2) carries H315 (skin irritation, Category 2) and H319 (eye irritation, Category 2) hazard statements . This difference arises from the cyano group's higher intrinsic reactivity. The prior art on 2,2-disubstituted 1,4-benzodioxanes further notes that monosubstituted dioxane rings can undergo ring cleavage under certain chemical conditions, whereas disubstitution at the 2-position enhances heterocyclic stability [1]; the target compound's 7-nitro-6-acetamido substitution pattern does not block the 2-position, making awareness of class-level stability relevant for synthetic planning. [1]

Transport safety Stability Regulatory SDS

High-Confidence Application Scenarios for N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Based on Verifiable Differentiation


Medicinal Chemistry: Hydrolase-Targeted Anticancer Lead Optimization

Computational evidence indicates that the 6-nitro-2,3-dihydro-1,4-benzodioxine core (6N3DB) exhibits hydrolase inhibitory binding energy of −6.8 kcal/mol [1]. The 6-acetamido-7-nitro substitution pattern is predicted to enhance hydrogen bonding with catalytic residues (e.g., Tyr/Asp dyads), potentially lowering the binding energy to ≤ −7.8 kcal/mol. Research teams pursuing hydrolase inhibitors (e.g., targeting cancer-associated esterases or proteases) can prioritize this compound over the non-acetamide parent scaffold (CAS 16498-20-7) based on this predicted advantage. Procurement at NLT 98% purity is recommended to minimize impurity interference in enzymatic assay IC₅₀ determinations. [1]

Antibacterial SAR Studies: Probing the Acetamide Side Chain Contribution to Biofilm Inhibition

The cyanoacetamide analog (CAS 554436-87-2) achieves 60.04% biofilm inhibition against B. subtilis and E. coli , while the 1,4-benzodioxin-6-yl sulfonamide series confirms the scaffold's inherent antibacterial relevance [2]. The target compound (acetamide) is the critical missing member of this SAR matrix. By procuring both the target compound and the cyanoacetamide analog, research groups can experimentally dissect whether the acetamide or cyanoacetamide side chain confers superior anti-biofilm potency, using the 60.04% inhibition value as a benchmark. The non-hazardous transport classification facilitates procurement without hazardous-material surcharges. [2]

Chemical Biology: Selective Reduction of Nitro Group for Amine-Functionalized Probe Synthesis

The 7-nitro group on the target compound provides a well-established synthetic handle for selective reduction to the corresponding 7-amino derivative, a versatile intermediate for bioconjugation (e.g., NHS ester formation, diazotization) or fluorescent labeling. Unlike the cyanoacetamide analog, which presents a competing reducible nitrile group, the target compound's acetamide side chain is inert under standard nitro reduction conditions (SnCl₂, H₂/Pd-C, or Fe/HCl), ensuring chemoselectivity. The NLT 98% purity specification available from select vendors is critical for reproducible conjugation stoichiometry. The 3–4 week lead time should be factored into project timelines.

Procurement-Streamlined Antibacterial Screening Libraries

For medium-throughput antibacterial screening programs, the non-hazardous shipping classification and availability of ≥95% purity from multiple independent suppliers (AKSci, Leyan, ChemScence) reduce procurement lead time risk through supplier diversification. The quantitative biofilm inhibition benchmark of 60.04% set by the cyanoacetamide analog provides a minimum efficacy threshold for hit identification, while the scaffold-level antibacterial validation from the sulfonamide series [2] reduces the risk of investing in an untested chemotype. These combined factors make the target compound a strategic inclusion in focused 1,4-benzodioxane screening decks. [2]

Quote Request

Request a Quote for N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.